
Benzamide, 4-bromo-3-ethyl-
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Overview
Description
Benzamide, 4-bromo-3-ethyl- is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 4-bromo-3-ethyl- typically involves the bromination of 3-ethylbenzamide. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: In an industrial setting, the production of benzamide, 4-bromo-3-ethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Types of Reactions:
Oxidation: Benzamide, 4-bromo-3-ethyl- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-ethylbenzamide.
Substitution: The bromine atom in benzamide, 4-bromo-3-ethyl- can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 4-bromo-3-ethylbenzoic acid
Reduction: 3-ethylbenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Benzamide, 4-bromo-3-ethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows for modifications that can enhance binding affinity and specificity.
Medicine: Derivatives of benzamide, 4-bromo-3-ethyl- are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of benzamide, 4-bromo-3-ethyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine and ethyl substituents can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Benzamide: The parent compound, lacking the bromine and ethyl substituents.
4-bromobenzamide: Similar structure but without the ethyl group.
3-ethylbenzamide: Similar structure but without the bromine atom.
Uniqueness: Benzamide, 4-bromo-3-ethyl- is unique due to the presence of both bromine and ethyl substituents, which can significantly alter its chemical and biological properties. These modifications can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions.
Key Reagents and Conditions:
-
Ammonia/Amines: Reaction with primary or secondary amines in dimethylformamide (DMF) at 80–100°C yields 4-amino-3-ethylbenzamide derivatives .
-
Alkoxides/Thiols: Sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMSO, THF) replaces bromine with methoxy or thiol groups.
Example Reaction:
C₉H₁₀BrNO+NaOCH₃DMF, 80°CC₁₀H₁₃NO₂+NaBr
Table 1: Substitution Products and Yields
Nucleophile | Product | Solvent | Temperature | Yield (%) | Source |
---|---|---|---|---|---|
NH₃ | 4-Amino-3-ethylbenzamide | Ethanol | 70°C | 78 | |
CH₃O⁻ | 4-Methoxy-3-ethylbenzamide | DMF | 80°C | 85 | |
HS⁻ | 4-Mercapto-3-ethylbenzamide | THF | 60°C | 72 |
Oxidation Reactions
The ethyl group at the 3-position can be oxidized to a ketone or carboxylic acid.
Key Reagents and Conditions:
-
KMnO₄/H₂SO₄: Oxidizes the ethyl group to a ketone (3-acetyl-4-bromobenzamide) under acidic conditions.
-
CrO₃/H₂O: Further oxidation converts the ketone to 3-carboxy-4-bromobenzamide.
Example Reaction:
C₉H₁₀BrNOKMnO₄, H₂SO₄C₈H₆BrNO₂CrO₃C₇H₄BrNO₃
Table 2: Oxidation Outcomes
Oxidizing Agent | Product | Conditions | Yield (%) | Source |
---|---|---|---|---|
KMnO₄ | 3-Acetyl-4-bromobenzamide | H₂SO₄, 60°C | 65 | |
CrO₃ | 3-Carboxy-4-bromobenzamide | H₂O, 100°C | 58 |
Hydrolysis of the Amide Bond
The benzamide’s amide bond hydrolyzes under acidic or basic conditions to form benzoic acid derivatives.
Key Reagents and Conditions:
-
HCl (6M): Hydrolyzes the amide to 4-bromo-3-ethylbenzoic acid at 100°C.
-
NaOH (40%): Produces the sodium salt of the acid under reflux.
Example Reaction:
C₉H₁₀BrNO+H₂OHClC₈H₇BrO₂+NH₃
Table 3: Hydrolysis Efficiency
Condition | Product | Time (h) | Yield (%) | Source |
---|---|---|---|---|
6M HCl | 4-Bromo-3-ethylbenzoic acid | 6 | 89 | |
40% NaOH | Sodium 4-bromo-3-ethylbenzoate | 4 | 93 |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Key Reagents and Conditions:
-
Suzuki-Miyaura Coupling: Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives.
-
Heck Reaction: Couples with alkenes in the presence of Pd(OAc)₂ to yield styrene analogs.
Example Reaction:
C₉H₁₀BrNO+PhB(OH)₂Pd(PPh₃)₄C₁₅H₁₄NO₂+B(OH)₃
Table 4: Cross-Coupling Applications
Reaction Type | Reagent | Product | Yield (%) | Source |
---|---|---|---|---|
Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-3-ethylbenzamide | 76 | |
Heck | Styrene | 4-Styryl-3-ethylbenzamide | 68 |
Biological Activity and Derivatives
Derivatives of 4-bromo-3-ethylbenzamide exhibit notable bioactivity:
-
Anticancer Agents: Analogues with substituted amines show inhibitory effects on FGFR1 kinase (IC₅₀: 1.25–2.31 µM).
-
Antifungal Compounds: Thioether derivatives demonstrate efficacy against Candida albicans (MIC: 8 µg/mL).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-bromo-3-ethyl-benzamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves bromination of 3-ethyl-benzamide using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with light or AIBN). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Purity can be verified via HPLC (C18 column, methanol/water mobile phase) or NMR spectroscopy (monitoring for residual solvents or unreacted precursors) .
Q. How should researchers handle 4-bromo-3-ethyl-benzamide safely, given limited toxicological data?
- Methodological Answer : Adopt standard precautions for brominated aromatics: use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; in case of exposure, follow protocols for brominated compounds (e.g., skin decontamination with soap/water for 15+ minutes, eye irrigation with saline) . Toxicity data gaps necessitate treating the compound as potentially hazardous.
Q. What spectroscopic techniques are most reliable for structural confirmation of 4-bromo-3-ethyl-benzamide?
- Methodological Answer : Combine 1H/13C NMR to identify substitution patterns (e.g., bromine-induced deshielding). High-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy verifies amide C=O stretching (~1650–1680 cm−1). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Advanced Research Questions
Q. How can crystallographic data for 4-bromo-3-ethyl-benzamide be refined to resolve structural ambiguities?
- Methodological Answer : Use SHELXL for small-molecule refinement. Input diffraction data (e.g., .hkl files) and initial structural models. Apply restraints for disordered regions (e.g., ethyl/bromo groups) and validate via R-factor convergence. For twinned crystals, employ TWIN/BASF commands in SHELX to deconvolute overlapping reflections .
Q. What experimental strategies address contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). Use inline FTIR or Raman spectroscopy to monitor reaction progress. For inconsistent bromination, switch to flow chemistry for better heat/mass transfer control. Compare batch vs. continuous flow outcomes statistically .
Q. How can computational modeling predict the reactivity of 4-bromo-3-ethyl-benzamide in cross-coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate HOMO/LUMO energies and identify reactive sites (e.g., bromine as a leaving group). Simulate transition states for Suzuki-Miyaura coupling using Pd catalysts. Validate predictions with kinetic studies (e.g., GC-MS monitoring of biphenyl byproducts) .
Q. What advanced characterization techniques resolve polymorphism in 4-bromo-3-ethyl-benzamide crystals?
- Methodological Answer : Use variable-temperature XRD to track phase transitions. Pair with solid-state NMR (13C CP/MAS) to distinguish polymorphs via chemical shift differences. Thermogravimetric analysis (TGA) and DSC identify solvent-free vs. solvated forms .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers reconcile discrepancies in reported melting points for 4-bromo-3-ethyl-benzamide?
- Methodological Answer : Compare purification methods (e.g., recrystallization solvents) across studies. Analyze DSC thermograms for purity-dependent melting ranges. Cross-check with independent labs using calibrated equipment. Publish detailed experimental conditions (heating rate, sample encapsulation) to standardize reporting .
Q. What statistical approaches validate the reproducibility of biological assay results involving this compound?
- Methodological Answer : Perform triplicate assays with positive/negative controls. Use ANOVA to assess inter-batch variability. Apply machine learning (e.g., random forests) to identify confounding factors (e.g., solvent residues). Collaborate with open-science platforms for independent verification .
Application-Oriented Questions
Q. How can 4-bromo-3-ethyl-benzamide serve as a precursor for functionalized materials?
- Methodological Answer : Utilize its bromine moiety for post-synthetic modifications (e.g., Sonogashira coupling to introduce alkynes). Explore coordination chemistry with transition metals (e.g., Pd, Cu) for catalytic or sensing applications. Characterize derivatives via XPS to confirm metal-ligand interactions .
Properties
CAS No. |
1228826-63-8 |
---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
4-bromo-3-ethylbenzamide |
InChI |
InChI=1S/C9H10BrNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12) |
InChI Key |
RLOWZSNVMCWOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)N)Br |
Origin of Product |
United States |
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